1-乙氧基异喹啉-3-羧酸

描述

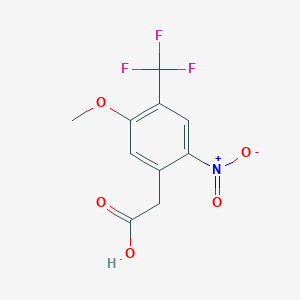

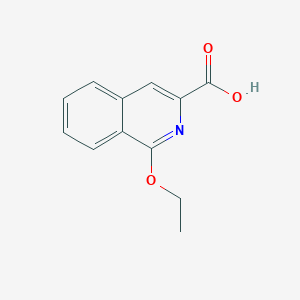

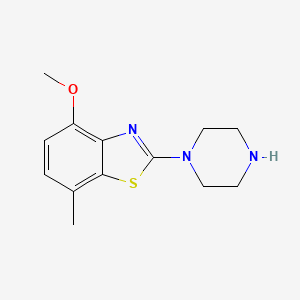

1-Ethoxyisoquinoline-3-carboxylic acid is an organic compound with the CAS Number: 1094758-39-0 . It has a molecular weight of 217.22 and its IUPAC name is 1-ethoxy-3-isoquinolinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Ethoxyisoquinoline-3-carboxylic acid is 1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.科学研究应用

络合和与金属离子的相互作用

- 金属离子络合: 研究表明,类似于哌酸和奥氧喹酸等抗菌药物的同系物,包括与1-乙氧基异喹啉-3-羧酸在结构上相关的化合物,已被研究其与铜(II)和镁(II)等金属离子形成络合物的能力。这表明在理解这类化合物的作用机制方面,尤其是在抗菌活性的背景下,可能存在潜在的应用(Bailey et al., 1984)。

合成和生物评价

PPARγ激动剂合成: 与1-乙氧基异喹啉-3-羧酸密切相关的1,2,3,4-四氢异喹啉-3-羧酸衍生物已被合成并评估其作为PPARγ激动剂的潜力,表明在糖尿病治疗中可能存在应用(Azukizawa et al., 2008)。

抗糖尿病药物的前导化合物: 一些四氢异喹啉-3-羧酸衍生物表现出PPARγ和PPARα激动剂活性以及蛋白酪氨酸磷酸酶1B抑制活性。这些化合物可以作为开发具有三重作用的新型抗糖尿病药物的前导化合物(Otake et al., 2012)。

分析和化学研究

质谱研究: 在质谱学的背景下对双取代异喹啉进行的研究显示了羧酸在气相中形成独特的结构。这对于表征在各种领域中的结构相关化合物或代谢产物,包括临床、法医或兴奋剂控制分析,可能具有价值(Thevis et al., 2008)。

热分解研究: 量子化学计算已被用于研究从乙氧基异喹啉,包括1-EisoQ,产生乙烯的过程。这种研究为了解这类化合物在不同条件下的行为提供了见解,这对于了解它们的稳定性和分解动力学至关重要(El-Demerdash et al., 2018)。

安全和危害

作用机制

Target of Action

The primary targets of 1-Ethoxyisoquinoline-3-carboxylic acid (IQ3CA) are various plant bacteria, including Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , X. oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for several plant diseases that significantly impact crop yield and quality .

Mode of Action

IQ3CA interacts with its bacterial targets, leading to significant morphological changes. Scanning electron microscopy observations revealed that treatment of Ac cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .

Biochemical Pathways

IQ3CA affects the motility and exopolysaccharides production of Ac, and it prevents biofilm formation . These biochemical changes disrupt the normal functioning of the bacteria, thereby inhibiting their ability to cause disease.

Pharmacokinetics

Its molecular weight is 21722 , which may influence its bioavailability and distribution within the organism.

Result of Action

The result of IQ3CA’s action is significant antibacterial activity against its targets. It demonstrated an efficacy of 68.56% at 200 μg/mL against Ac, which was not significantly different from that of the positive control kasugamycin (72.48%) and was superior to that of the positive control thiosen copper (64.62%) .

Action Environment

The action, efficacy, and stability of IQ3CA can be influenced by various environmental factors. It’s important to note that the development of innovative and environmentally sustainable bactericides like IQ3CA is crucial due to the rise of bactericide-resistant strains and the adverse effects of environmental contamination and jeopardized food safety .

属性

IUPAC Name |

1-ethoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCBUGHWLNITDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)

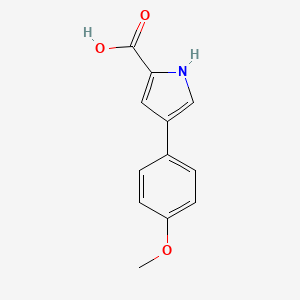

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)

![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)

![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)